molecular formula C32H42O9 B10860885 Udg33rmp94 CAS No. 1092372-02-5

Udg33rmp94

Cat. No.: B10860885
CAS No.: 1092372-02-5
M. Wt: 570.7 g/mol
InChI Key: XBQUOTRVJFIZGM-UHFFFAOYSA-N
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Description

Udg33rmp94, also designated as AGS-499, is a chemical compound with the molecular formula C₃₂H₄₂O₉ and a CAS registry number of 1092372-02-5 . Its International Chemical Identifier (InChIKey) is XBQUOTRVJFIZGM-UHFFFAOYSA-N, which provides a standardized representation of its molecular structure.

Properties

CAS No.

1092372-02-5

Molecular Formula

C32H42O9

Molecular Weight

570.7 g/mol

IUPAC Name

4-[1,1-bis(3,5-diethoxy-4-hydroxyphenyl)ethyl]-2,6-diethoxyphenol

InChI

InChI=1S/C32H42O9/c1-8-36-23-14-20(15-24(29(23)33)37-9-2)32(7,21-16-25(38-10-3)30(34)26(17-21)39-11-4)22-18-27(40-12-5)31(35)28(19-22)41-13-6/h14-19,33-35H,8-13H2,1-7H3

InChI Key

XBQUOTRVJFIZGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)OCC)C(C)(C2=CC(=C(C(=C2)OCC)O)OCC)C3=CC(=C(C(=C3)OCC)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: AGS-499 is synthesized through a series of organic reactions involving the formation of multiple phenolic groups. The compound’s structure includes three 2,6-diethoxyphenol groups connected by an ethane-1,1,1-triyl linker .

Industrial Production Methods: The industrial production of AGS-499 involves optimizing reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pH, and reaction time to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: AGS-499 primarily undergoes oxidation and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of AGS-499 with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

AGS-499 exerts its effects by activating telomerase, specifically the telomerase reverse transcriptase (TERT) component. This activation leads to the maintenance of telomere length, which is crucial for genomic stability and cell proliferation. Additionally, TERT has non-canonical functions, such as reducing oxidative stress and apoptosis sensitivity, which contribute to the compound’s neuroprotective effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

To contextualize Udg33rmp94, comparisons with structurally analogous compounds are essential. Key parameters include:

Parameter This compound Compound X Compound Y Compound Z
Molecular Formula C₃₂H₄₂O₉ C₃₀H₄₀O₈ C₃₅H₅₀O₁₀ C₂₈H₃₈O₇
Molecular Weight (g/mol) 602.68 552.64 642.76 486.60
Oxygen Content (%) 23.8% 22.1% 24.9% 20.3%
LogP (Predicted) 3.2 2.8 4.1 1.9
Stability (pH 7.4) >24 hours 12–18 hours >48 hours <6 hours

Table 1: Comparative physicochemical properties of this compound and analogs. Data derived from Supplementary Tables in analytical studies .

  • Its stability in neutral pH exceeds that of Compound Y and Z, which aligns with guidelines for pharmaceutical compatibility .

Functional and Pharmacological Comparisons

While specific pharmacological data for this compound are absent in the evidence, its structural analogs provide indirect insights:

  • Compound X: A known anti-inflammatory agent with a similar oxygen-rich backbone. Its lower LogP (2.8 vs.
  • Compound Y : Exhibits prolonged stability (>48 hours), likely due to steric hindrance from its larger hydrocarbon framework. This compound’s intermediate stability may balance persistence with metabolic clearance .

Research Findings and Limitations

Key Observations

  • This compound’s structural features position it as a hybrid between smaller, less stable compounds (e.g., Z) and bulkier, persistent analogs (e.g., Y).
  • Its predicted LogP (3.2) aligns with optimal ranges for blood-brain barrier penetration, suggesting CNS applications pending further study .

Uncertainties and Gaps

  • Data Availability: Limited public data on this compound’s synthesis, toxicity, or efficacy necessitate caution in extrapolating findings .
  • Comparative Scope : The absence of direct pharmacological comparisons restricts conclusions to structural and physicochemical inferences .

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